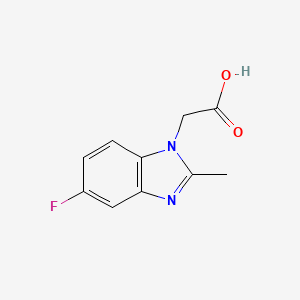

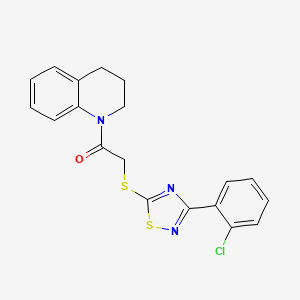

![molecular formula C23H22N2O5S B2741077 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 922136-85-4](/img/structure/B2741077.png)

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

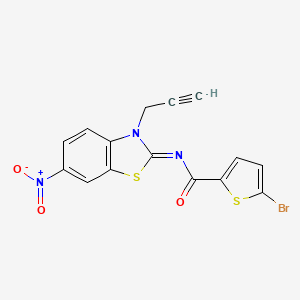

This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is part of a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds have potential applications in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepine core . The exact structure would depend on the specific values of the variables R1-R4, n, and L as defined in the patent .Scientific Research Applications

Synthesis and Biological Activity

- A study by Zareef et al. (2007) described the synthesis of benzensulfonamides with anti-HIV and antifungal activities, demonstrating the potential pharmaceutical applications of similar compounds in treating infectious diseases. This work emphasizes the role of these compounds in antiviral and antifungal research (Zareef et al., 2007).

- Sapegin et al. (2018) developed [1,4]oxazepine-based primary sulfonamides showing strong inhibition of human carbonic anhydrases, indicating potential therapeutic uses in conditions where modulation of carbonic anhydrase activity is beneficial (Sapegin et al., 2018).

Structural and Conformational Analysis

- Research by Bandoli and Nicolini (1982) explored the solid state conformational parameters of dibenzo[b,f]heteroepin drugs. Understanding these parameters aids in the development of more effective pharmaceuticals by revealing how molecular structure influences drug-receptor interactions (Bandoli & Nicolini, 1982).

Pharmacological Properties

- Rahman et al. (2014) synthesized a series of benzenesulfonamide derivatives, evaluating them for diuretic, antihypertensive, and anti-diabetic potential. This study showcases the versatility of such compounds in addressing various health conditions (Rahman et al., 2014).

Chemical Synthesis and Modifications

- A study by De Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives. Such chemical modifications are essential for creating compounds with specific biological activities (De Munck et al., 2017).

Antitumor Activities

- Abbassi et al. (2014) developed N-substituted arylsulfonamides with significant antiproliferative and apoptotic activities against human tumor cell lines, highlighting the potential of these compounds in cancer therapy (Abbassi et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5S/c1-4-25-19-7-5-6-8-22(19)30-21-11-9-16(14-18(21)23(25)26)24-31(27,28)17-10-12-20(29-3)15(2)13-17/h5-14,24H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDSRRFJCHHIST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

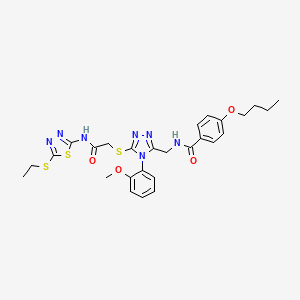

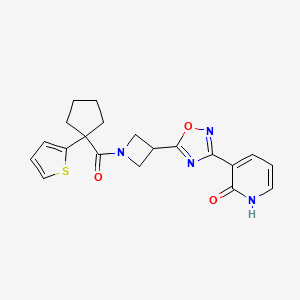

![N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2740996.png)

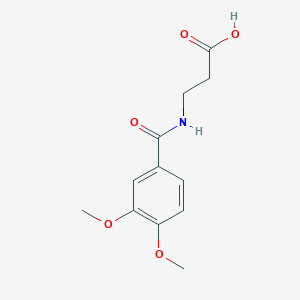

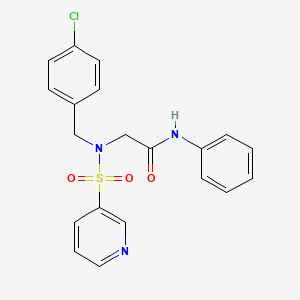

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2740999.png)

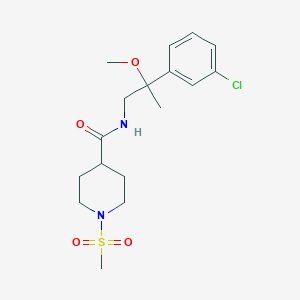

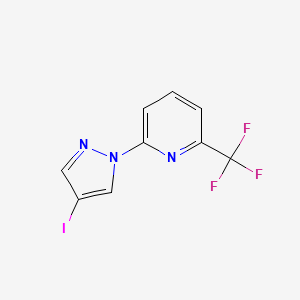

![2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone](/img/structure/B2741000.png)

![1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2741013.png)

![1-(4-Methoxyphenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2741016.png)